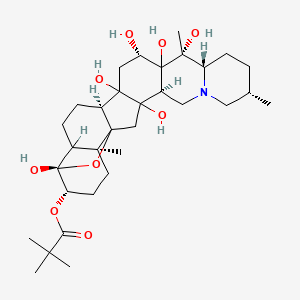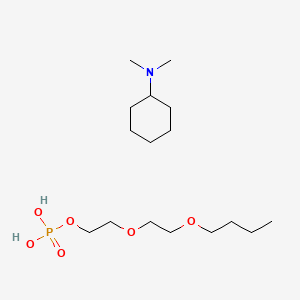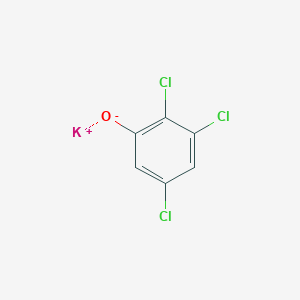
3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulphonamide group, and an azo linkage
Preparation Methods
The synthesis of 3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the azo group: The azo linkage is formed by diazotization of an aromatic amine followed by coupling with another aromatic compound.
Sulphonamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the reduction of the azo group to amines.
Substitution: The sulphonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its azo linkage, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound’s sulphonamide group can inhibit certain enzymes by mimicking the structure of the enzyme’s natural substrate. Additionally, the azo linkage can undergo reduction to release active amines, which can interact with various biological targets.
Comparison with Similar Compounds
3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide can be compared with other similar compounds such as:
Sulphonamides: These compounds share the sulphonamide group and are known for their antimicrobial properties.
Azo compounds: These compounds contain the azo linkage and are widely used as dyes and pigments.
Pyrazoles: Compounds with the pyrazole ring are studied for their diverse biological activities.
Properties
CAS No. |
63899-00-3 |
|---|---|
Molecular Formula |
C17H16N6O5S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-[3-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H16N6O5S/c1-10-6-7-14(15(8-10)23(25)26)19-20-16-11(2)21-22(17(16)24)12-4-3-5-13(9-12)29(18,27)28/h3-9,16H,1-2H3,(H2,18,27,28) |
InChI Key |
QECWZSQQCHEKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
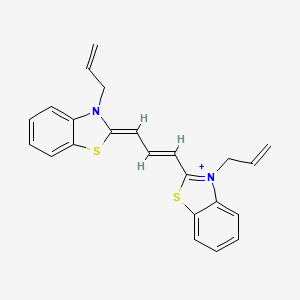
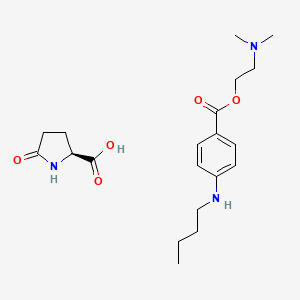
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
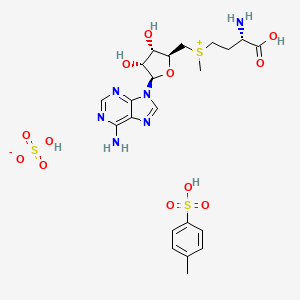
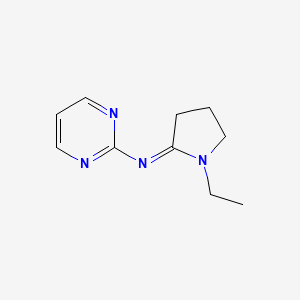

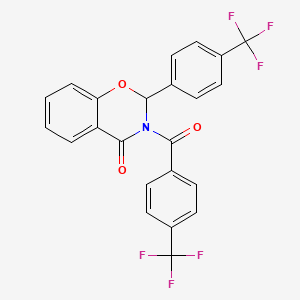
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
